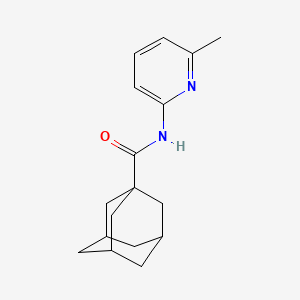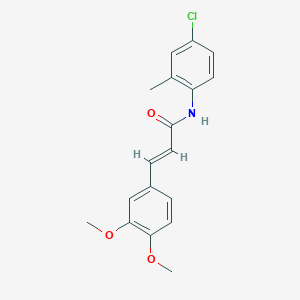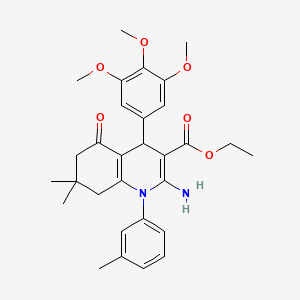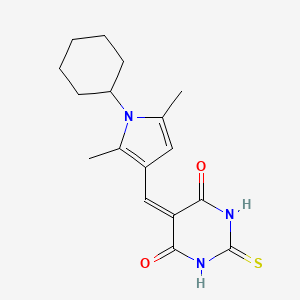
N-(6-methylpyridin-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-MePy-AdCA , belongs to the adamantane family. Its structure combines an adamantane core with a pyridine ring, resulting in a unique hybrid molecule. The adamantane scaffold provides rigidity and stability, while the pyridine moiety introduces aromaticity and reactivity.
Preparation Methods
a. Synthetic Routes:
Adamantane Derivatives:
b. Industrial Production: Unfortunately, there isn’t a well-established industrial method for synthesizing N-(6-methylpyridin-2-yl)adamantane-1-carboxamide
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to functionalization of the pyridine ring.
Substitution: The pyridine nitrogen can participate in substitution reactions.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Alkyl halides or acyl chlorides.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Hydrogenation: Reduction of the carbonyl group produces the corresponding amine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(6-methylpyridin-2-yl)adamantane-1-carboxamide finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: Building blocks for novel materials.
Catalysis: As a ligand or catalyst.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While N-(6-methylpyridin-2-yl)adamantane-1-carboxamide is relatively rare, it shares similarities with other adamantane derivatives, such as 1,3-dehydroadamantane . its specific combination of pyridine and adamantane sets it apart.
Properties
Molecular Formula |
C17H22N2O |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H22N2O/c1-11-3-2-4-15(18-11)19-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10H2,1H3,(H,18,19,20) |
InChI Key |
MXGUJQFXEFJKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-chlorobenzoate](/img/structure/B11523639.png)
![N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide](/img/structure/B11523642.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B11523643.png)

![2-chloro-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide](/img/structure/B11523652.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11523653.png)

![ethyl (2E)-5-(2,4-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11523672.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11523680.png)
![3,4-Dichloro-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide](/img/structure/B11523688.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11523696.png)
![2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B11523717.png)

